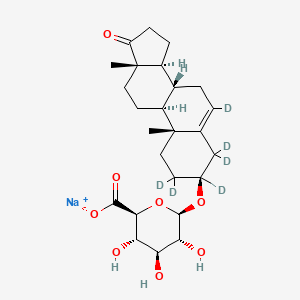
Dehydroepiandrosterone-3-o-glucuronide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroepiandrosterone-3-o-glucuronide-d6 is a deuterium-labeled derivative of Dehydroepiandrosterone-3-o-glucuronide. This compound is primarily used as a stable isotope in various research applications. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule enhances its stability and allows for precise quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydroepiandrosterone-3-o-glucuronide-d6 involves the deuteration of Dehydroepiandrosterone-3-o-glucuronide. This process typically includes the introduction of deuterium atoms at specific positions within the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Dehydroepiandrosterone-3-o-glucuronide-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Dehydroepiandrosterone-3-o-glucuronide-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and drug metabolism.
Biology: Employed in the investigation of steroid hormone biosynthesis and metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of Dehydroepiandrosterone-3-o-glucuronide-d6 involves its role as a tracer in various biochemical processes. The deuterium atoms in the molecule allow for precise tracking and quantitation in metabolic studies. The compound interacts with specific enzymes and receptors involved in steroid hormone metabolism, providing valuable insights into the molecular pathways and targets .
Comparison with Similar Compounds
- Dehydroepiandrosterone-3-o-glucuronide
- Dehydroepiandrosterone sulfate
- Dehydroepiandrosterone
Comparison: Dehydroepiandrosterone-3-o-glucuronide-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in research applications. In contrast, Dehydroepiandrosterone-3-o-glucuronide and Dehydroepiandrosterone sulfate do not contain deuterium and are primarily used in studies related to steroid hormone metabolism. Dehydroepiandrosterone itself is a precursor to other steroid hormones and is widely studied for its role in various physiological processes .
Properties
Molecular Formula |
C25H35NaO8 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H36O8.Na/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24;/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31);/q;+1/p-1/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-;/m0./s1/i3D,7D2,11D2,13D; |
InChI Key |
PCECFZHKGILJIC-FWGXPSRISA-M |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)([2H])[2H])([C@H]4CC[C@]5([C@H]([C@@H]4C1)CCC5=O)C)C.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















